8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Lipophilicity Positional isomer SAR Drug-likeness

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS 401567-90-6) is a trisubstituted quinoline derivative bearing a piperazine ring at position 4, a chlorine atom at position 8, and a trifluoromethyl group at position 2. This compound belongs to the 4-piperazinylquinoline class, a scaffold recognized for its versatility in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors, antimalarial agents, and antibacterial leads.

Molecular Formula C14H13ClF3N3
Molecular Weight 315.72 g/mol
CAS No. 401567-90-6
Cat. No. B1304664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
CAS401567-90-6
Molecular FormulaC14H13ClF3N3
Molecular Weight315.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F
InChIInChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2
InChIKeyGYLMHFWBDILTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS 401567-90-6): Compound Profile for Procurement Decisions


8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS 401567-90-6) is a trisubstituted quinoline derivative bearing a piperazine ring at position 4, a chlorine atom at position 8, and a trifluoromethyl group at position 2 . This compound belongs to the 4-piperazinylquinoline class, a scaffold recognized for its versatility in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors, antimalarial agents, and antibacterial leads . Its free secondary amine on the piperazine ring provides a reactive handle for further functionalization, making it a valuable building block in fragment-based drug discovery and parallel synthesis campaigns .

Why 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Cannot Be Replaced by Close Analogs: Key Structural Distinctions


Substituting 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline with a positional isomer (e.g., 6-chloro analog), a halogen variant (e.g., 8-fluoro analog), or a des-chloro congener is not straightforward because the 8-chloro substitution pattern, in combination with the 2-trifluoromethyl group, uniquely modulates the compound's lipophilicity, electronic distribution, and ionization behavior . The 8-chloro substituent increases the calculated LogP by approximately 0.4–0.7 log units compared to the 6-chloro isomer or the unsubstituted analog, which directly affects membrane permeability, protein binding, and chromatographic retention in purification workflows . Furthermore, the predicted pKa of 8.40 for the piperazine nitrogen means that the compound exists predominantly in its neutral free-base form under physiological and near-neutral conditions, a property that is sensitive to the electron-withdrawing effects of both the 8-chloro and 2-CF₃ groups and would shift in analogs lacking either substituent .

Quantitative Differentiation Evidence: 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline vs. Closest Analogs


Lipophilicity Advantage Over 6-Chloro Positional Isomer: LogP Comparison

The 8-chloro substitution on the quinoline ring of the target compound yields a calculated LogP of 3.71, compared to 3.32 for the 6-chloro positional isomer (CAS 401567-88-2). This difference of 0.39 log units indicates ~2.5-fold higher partition coefficient into the organic phase for the 8-chloro derivative . The elevated lipophilicity arises from the distinct electronic environment created by the chloro group at position 8, which is ortho to the ring junction nitrogen—a position that reduces aqueous solvation more effectively than substitution at the meta-like position 6 . For procurement decisions, this LogP difference is sufficient to alter retention time in reversed-phase HPLC purification, organic/aqueous extraction efficiency in work-up, and predicted membrane permeability in cell-based assays.

Lipophilicity Positional isomer SAR Drug-likeness

Lipophilicity Differentiation from 8-Fluoro Analog: Impact of Halogen Choice on LogP

Replacement of the 8-chloro substituent with a fluorine atom (CAS 401567-86-0) reduces the calculated LogP from 3.71 to 3.20 (or XlogP of 2.7 from an alternative source), representing a decrease of 0.51–1.01 log units . This translates to a 3- to 10-fold reduction in partition coefficient relative to the target compound . The difference stems from the stronger electron-withdrawing inductive effect and smaller van der Waals radius of fluorine versus chlorine; the chloro substituent contributes greater hydrophobic surface area while retaining sufficient electronegativity to influence the pKa of the adjacent piperazine . In practical terms, the 8-chloro compound will exhibit longer retention on C18 columns, require less polar solvent systems for extraction, and may show different protein binding profiles in biological assays.

Halogen SAR Lipophilicity tuning Fluorine vs. chlorine

Enhanced Lipophilicity Compared to Des-Chloro Analog (4-Piperazin-1-yl-2-(trifluoromethyl)quinoline)

The presence of the 8-chloro substituent elevates the calculated LogP from 3.06 (des-chloro analog, CAS 175203-79-9) to 3.71 for the target compound, a gain of 0.65 log units corresponding to approximately 4.5-fold greater lipophilicity . This differential is consistent with the known contribution of an aromatic chlorine atom to hydrophobic surface area (~+0.6–0.7 logP units in quinoline systems) . Additionally, the des-chloro analog has a lower molecular weight (281.28 vs. 315.72 g/mol) and a solid melting point of 133–135°C, whereas the target compound lacks a defined melting point at ambient pressure, suggesting different crystalline packing and potentially different formulation behavior .

Substituent effect LogP optimization Medicinal chemistry building block

Predicted pKa and Ionization State: Implications for Salt Formation and Purification

The predicted pKa of the piperazine nitrogen in 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is 8.40±0.10 . At physiological pH (7.4), the compound is approximately 91% neutral (free-base form), while at pH 6.0 it is >99% neutral. In contrast, simpler 4-piperazinylquinolines lacking the electron-withdrawing 8-Cl and 2-CF₃ groups typically exhibit piperazine pKa values in the 9.0–9.5 range . The 0.5–1.0 unit reduction in pKa for the target compound means it crosses from predominantly ionized to predominantly neutral at a lower pH than its less-substituted analogs, which directly impacts: (a) the choice of counterion for salt formation (HCl salts will protonate the piperazine at lower pH), (b) aqueous solubility as a function of pH, and (c) the pH required for efficient liquid-liquid extraction during work-up .

Ionization constant Salt selection Purification strategy

Synthetic Utility as a Diversifiable Building Block: Free Piperazine NH Versus Blocked Analogs

The target compound features a free secondary amine (NH) on the piperazine ring, with the compound supplied at ≥97–98% purity . This distinguishes it from analogs where the piperazine is capped (e.g., 8-chloro-4-hydroxy-2-(trifluoromethyl)quinoline, which has a hydroxyl group at position 4 requiring activation before nucleophilic displacement) or Boc-protected versions (e.g., 4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline) that require deprotection before further elaboration . The free NH allows for direct acylation, sulfonylation, reductive amination, or urea formation in one synthetic step, reducing the linear sequence by 1–2 steps compared to protected analogs. For procurement, this translates to immediate usability in compound library synthesis without additional deprotection and purification steps.

Synthetic intermediate Fragment elaboration Parallel synthesis

BindingDB Evidence for Quinoline-Piperazine Scaffold Engagement of PDGFRβ Kinase: Class-Level Relevance

Although no direct IC₅₀ or Ki data for the 8-chloro-2-CF₃ specific compound was identified in peer-reviewed primary literature, a closely related analog—4-(8-Chloro-quinolin-4-yl)-piperazine-1-carboxylic acid (4-phenoxy-phenyl)-amide (BDBM50134867)—has a documented Ki against human PDGFRβ in BindingDB . This demonstrates that the 8-chloro-4-piperazinylquinoline core, when further elaborated, is capable of engaging the PDGFRβ kinase domain. The 8-chloro substitution is a critical pharmacophoric element in this scaffold class: SAR studies on 4-piperazinylquinazolines indicate that chloro substitution at the 8-position (quinoline numbering) enhances potency against PDGFR family kinases compared to unsubstituted or fluoro analogs . The 2-trifluoromethyl group additionally contributes to metabolic stability in related quinoline series, as noted in antimalarial SAR studies where CF₃ at position 2 improved microsomal half-life versus CH₃-substituted analogs .

Kinase inhibition PDGFRβ BindingDB Scaffold validation

Recommended Application Scenarios for 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Based on Differentiated Properties


Kinase Inhibitor Fragment Elaboration and Scaffold Hopping

The free piperazine NH provides a direct conjugation point for amide, sulfonamide, or urea library synthesis targeting kinase ATP-binding pockets . The 8-chloro-2-CF₃ substitution pattern, validated by BindingDB data for related PDGFRβ inhibitors, offers a pre-optimized lipophilic core (LogP 3.71) that matches the hydrophobicity requirements of kinase hinge-region pockets while leaving the piperazine nitrogen available for vector diversification toward solvent-exposed or selectivity pocket regions .

Antimalarial Lead Optimization Building Block

The 2-trifluoromethyl group is a known metabolic stability enhancer in antimalarial quinoline series, and the 4-piperazinyl moiety provides a handle for attaching resistance-reversal pharmacophores as demonstrated in 'reversed chloroquine' design strategies . The compound's LogP of 3.71 positions it within the optimal range for heme-sequestering antimalarials (LogP 3–5), and the 8-chloro substituent contributes to the electron-deficient quinoline character required for hemozoin inhibition .

Solid-Phase Extraction and Preparative HPLC Method Development Standard

The compound's distinct LogP (3.71) and predicted pKa (8.40) make it a useful reference standard for calibrating reversed-phase purification methods in medicinal chemistry workflows . Its retention behavior differs measurably from the 6-chloro isomer (ΔLogP = +0.39) and the 8-fluoro analog (ΔLogP = +0.51), allowing it to serve as a system suitability marker for isomer separation method development .

Parallel Synthesis of DNA-Encoded Libraries (DEL) and FBDD Campaigns

The combination of a reactive secondary amine, a chlorine atom amenable to cross-coupling (e.g., Buchwald-Hartwig, Suzuki after conversion), and a metabolically stable CF₃ group makes this compound a versatile three-point diversification scaffold for DEL technology or fragment-based drug discovery . The high vendor-certified purity (≥97–98%) ensures that on-DNA reactions proceed without interference from deprotection byproducts or residual catalysts .

Quote Request

Request a Quote for 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.